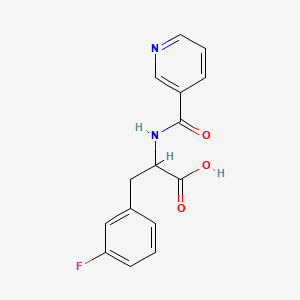
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide, also known as CPI-1189, is a chemical compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes. By binding to the receptor, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide enhances its activity, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain. Additionally, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide has been shown to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide is its high potency and selectivity for mGluR5, making it a valuable tool for studying the role of this receptor in neurological processes. However, its use in lab experiments is limited by its low solubility and stability, which can make it difficult to administer and store.
Future Directions
There are several potential future directions for research on 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide. One area of interest is its potential use in the treatment of addiction, as mGluR5 has been implicated in the development of addictive behaviors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and cognitive-enhancing effects, as well as its potential for use in the treatment of other neurological disorders. Finally, the development of more stable and soluble forms of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide could improve its utility as a research tool.
Conclusion
In conclusion, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5, as well as its neuroprotective and cognitive-enhancing effects, make it a valuable tool for studying the role of this receptor in neurological processes. While there are limitations to its use in lab experiments, further research on 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide could lead to new insights into the treatment of neurological disorders.
Synthesis Methods
The synthesis of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide involves the reaction of 3-amino-5-cyclopropylisoxazole with phenyl isocyanate in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide. This synthesis method has been optimized to produce high yields of pure 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide.
Scientific Research Applications
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory.
properties
IUPAC Name |
5-cyclopropyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNXGJVEBZHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-phenyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)
![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)
![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)


![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)


![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)